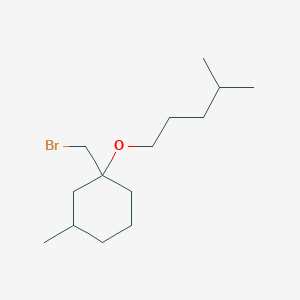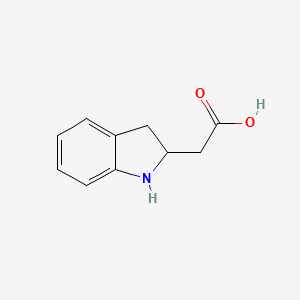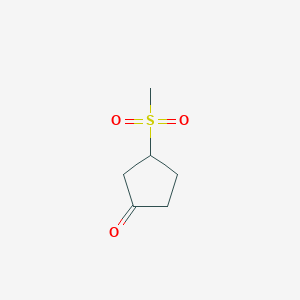
6-(Azetidin-3-yl)-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Azetidin-3-yl)-2-methylquinoline is a heterocyclic compound that features both a quinoline and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-3-yl)-2-methylquinoline typically involves the formation of the azetidine ring followed by its attachment to the quinoline moiety. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the quinoline group . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane .
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of benzylamine as a starting material and a microchannel reactor for green oxidation reactions . This approach minimizes the use of expensive materials and reduces environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-(Azetidin-3-yl)-2-methylquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions often require specific conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce simpler azetidine-quinoline compounds .
Aplicaciones Científicas De Investigación
6-(Azetidin-3-yl)-2-methylquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Azetidin-3-yl)-2-methylquinoline involves its interaction with specific molecular targets. For example, it can inhibit calcium channels by blocking the trans-membrane Ca2+ influx through voltage-dependent channels . This action results in the relaxation of vascular smooth muscle walls and a decrease in blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Azelnidipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Tebipenem pivoxil: An investigational drug with antibacterial properties.
Giredestrant: A compound under investigation for its potential in treating breast cancer.
Uniqueness
6-(Azetidin-3-yl)-2-methylquinoline is unique due to its dual-ring structure, which combines the properties of both azetidine and quinoline. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C13H14N2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
6-(azetidin-3-yl)-2-methylquinoline |
InChI |
InChI=1S/C13H14N2/c1-9-2-3-11-6-10(12-7-14-8-12)4-5-13(11)15-9/h2-6,12,14H,7-8H2,1H3 |
Clave InChI |
XHZGXDIHADYPOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C=C2)C3CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)
![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)



![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)
![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)




![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)

![N'-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide](/img/structure/B15308858.png)
